molecular formula C13H7F3O2 B15091941 2',3,5-Trifluorobiphenyl-4-carboxylic acid

2',3,5-Trifluorobiphenyl-4-carboxylic acid

Cat. No.: B15091941
M. Wt: 252.19 g/mol
InChI Key: NUVVBSJGMZYXFZ-UHFFFAOYSA-N
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Description

2’,3,5-Trifluorobiphenyl-4-carboxylic acid is a fluorinated aromatic compound It is characterized by the presence of three fluorine atoms attached to the biphenyl structure, specifically at the 2’, 3, and 5 positions, and a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 2’,3,5-Trifluorobiphenyl-4-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and efficiency. The process may include continuous flow reactors to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2’,3,5-Trifluorobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

2’,3,5-Trifluorobiphenyl-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3,5-Trifluorobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This can lead to the modulation of enzyme activity, disruption of cell membranes, or inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3,5-Trifluorobiphenyl-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.

Properties

Molecular Formula

C13H7F3O2

Molecular Weight

252.19 g/mol

IUPAC Name

2,6-difluoro-4-(2-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H7F3O2/c14-9-4-2-1-3-8(9)7-5-10(15)12(13(17)18)11(16)6-7/h1-6H,(H,17,18)

InChI Key

NUVVBSJGMZYXFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)C(=O)O)F)F

Origin of Product

United States

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